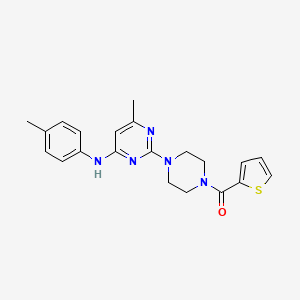![molecular formula C18H19N3O5 B11247070 methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11247070.png)
methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound featuring a pyrano[3,2-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-c]pyridine core, followed by functional group modifications.
Formation of the Pyrano[3,2-c]pyridine Core: This step often involves a cyclization reaction where a suitable precursor, such as a pyridine derivative, undergoes a condensation reaction with a carbonyl compound under acidic or basic conditions.
Functional Group Introduction: Subsequent steps introduce the amino, hydroxyethyl, and methyl groups through various substitution and addition reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the hydroxyethyl group can be added through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.
Reduction: The carbonyl group in the pyrano[3,2-c]pyridine core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the carbonyl group could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound’s structural features suggest potential applications as a pharmacophore. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds such as 2-amino-3-methylpyridine and 2-hydroxyethylpyridine share structural similarities but lack the complex pyrano[3,2-c]pyridine core.
Pyrano[3,2-c]pyridine Derivatives: Other derivatives of pyrano[3,2-c]pyridine may have different substituents, affecting their chemical properties and biological activities.
Uniqueness
The uniqueness of methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate lies in its combination of functional groups and the pyrano[3,2-c]pyridine core. This structural complexity provides a rich platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C18H19N3O5 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-10-8-12-14(17(23)21(10)6-7-22)13(11-4-3-5-20-9-11)15(16(19)26-12)18(24)25-2/h3-5,8-9,13,22H,6-7,19H2,1-2H3 |
Clé InChI |
BBPLTBWSJVMKLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246991.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11246995.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(2-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246998.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline](/img/structure/B11247004.png)
![N-(2-Methoxy-5-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11247016.png)
![N1-benzyl-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B11247020.png)
![1,1'-[6-(4-chlorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11247042.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11247049.png)
![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11247057.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11247061.png)
![2-methoxy-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11247069.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11247093.png)

